Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-[4-(2-carbamoylphenoxy)but-2-ynylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-2-23-16(21)10-9-15(20)19-11-5-6-12-24-14-8-4-3-7-13(14)17(18)22/h3-4,7-8H,2,9-12H2,1H3,(H2,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJGPJCBPXHYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC#CCOC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(2-carbamoylphenoxy)but-2-yn-1-amine, which is then reacted with ethyl 4-oxobutanoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The phenoxy and carbamoyl groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects includes investigations into its role as a drug candidate for treating various diseases.
Industry: The compound’s reactivity and stability make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate (Compound A) with key analogs based on substituents, molecular properties, and reported activities:
Key Observations:
Substituent Effects: Hydrophobicity: Compounds with tert-butyl (e.g., ) or halogenated aryl groups (e.g., ) exhibit higher lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
Structural Rigidity :
- The but-2-yn-1-yl spacer in Compound A introduces conformational rigidity, which may enhance binding affinity to structured protein pockets compared to flexible alkyl chains (e.g., ).
Biological Activity :
- Analogs with tert-butyl or halogenated aryl groups show antimicrobial activity (MIC: 2–32 µg/mL) , whereas Compound A’s carbamoyl group may shift activity toward eukaryotic targets like kinases or proteases.
Synthetic Accessibility: Compound A’s synthesis likely involves coupling a 2-carbamoylphenoxy-but-2-yn-1-yl amine to ethyl 4-oxobutanoate, analogous to methods for Ethyl 4-(indolin-1-yl)-4-oxobutanoate (27% yield via acid catalysis) .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Property | Compound A | Ethyl 4-biphenyl-4-yl-4-oxobutanoate | Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate |
|---|---|---|---|
| LogP (Predicted) | ~2.8 | 3.9 | 2.5 |
| PSA (Ų) | ~90 | 52 | 66 |
| Solubility (Water) | Low | Insoluble | Moderate |
| Melting Point | N/A | 98–100°C | Liquid at RT |
Biological Activity
Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include an ethyl ester functional group, a butanoyl moiety, and a 2-carbamoylphenoxy group linked to a but-2-yn-1-yl chain through an amino group. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders.
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : Approximately 319.4 g/mol
- IUPAC Name : this compound
Biological Activity
Preliminary studies suggest that this compound may exhibit several biological activities relevant to pharmacology:
- Metabolic Pathways : The compound has been indicated to interact with cellular pathways involved in lipid metabolism and insulin resistance, which may offer therapeutic benefits for conditions such as diabetes and obesity.
- Protein Interaction : Its structural features may enable it to act as an inhibitor or modulator of specific protein targets, although detailed biological assays are necessary to confirm these activities.
- Pharmacological Potential : The compound's ability to influence metabolic processes positions it as a candidate for further research into its potential applications in treating metabolic disorders.
The exact mechanism of action for Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yn-1-yla)amino)-4-oxobutanoate remains to be elucidated. However, its interactions with metabolic pathways suggest that it may modulate enzyme activity or receptor signaling related to lipid and glucose metabolism.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various cell lines. These studies typically assess:
- Cell Viability : Determining the cytotoxic effects of the compound.
- Metabolic Activity : Measuring changes in glucose uptake and lipid accumulation.
In Vivo Studies
Animal models have been utilized to explore the pharmacokinetics and pharmacodynamics of Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yne)-1-amino)-4-octobutanoate. These studies aim to assess:
- Efficacy : Evaluating the therapeutic effects on metabolic disorders.
- Safety Profile : Monitoring adverse effects and tolerability.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique attributes of Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yne)-1-amino)-4-octobutanoate:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Ethyl 4-(4-Aminophenyl)-4-Oxobutanoate | Contains an amino group and oxobutanoate | Simpler structure; lacks alkyne |
| Ethyl 4-(2-Methoxyphenoxy)butanamide | Features a methoxy group instead of carbamoyl | Different substituent impacting solubility |
| N-(4-Aminophenyl)-N'-(3-Carbamoylphenyl)urea | Urea linkage instead of ester | Potentially different biological activity |
The unique combination of an alkyne moiety and specific phenolic substituents in Ethyl 4-((4-(2-carbamoylphenoxy)but-2-yne)-1-amino)-4-octobutanoate may enhance its interaction with biological targets compared to simpler analogs.
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Use SHELX software for structure refinement. Single crystals can be grown via slow evaporation in ethanol/dichloromethane mixtures .
- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., alkyne protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₉N₂O₅: 349.13) .
What are the challenges in achieving enantiomeric purity during synthesis, and how can they be addressed?
Q. Advanced Research Focus
- Steric Hindrance : The but-2-yn-1-yl group may hinder amide bond formation, leading to racemization. Use low-temperature (0–4°C) reactions with chiral auxiliaries .
- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Catalytic Asymmetry : Explore asymmetric hydrogenation or organocatalysis for stereocontrol .
How does the compound interact with biological targets, and what assays validate its bioactivity?
Q. Advanced Research Focus
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization assays. The carbamoylphenoxy group may mimic ATP-binding motifs .
- Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C for tracking in cell lines (e.g., HeLa) via scintillation counting .
- Molecular Docking : Simulate binding to COX-2 or kynurenine 3-hydroxylase using AutoDock Vina, referencing similar fluorophenyl analogs .
What analytical methods are critical for assessing purity and stability in long-term storage?
Q. Advanced Research Focus
- HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect degradation products (e.g., hydrolysis of the ester group) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C indicates suitability for room-temperature storage) .
- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and acidic/basic conditions to identify degradation pathways .
How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Q. Advanced Research Focus
- QSAR Studies : Correlate substituent effects (e.g., fluorine vs. bromine on the phenyl ring) with logP and IC₅₀ values .
- ADMET Prediction : Use SwissADME to optimize bioavailability; the ester group may improve membrane permeability but reduce metabolic stability .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites for functionalization .
What are the implications of structural analogs in understanding structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Fluorine Substitution : Compare with 4-(2-fluorophenyl)-4-oxobutanoic acid (IC₅₀ = 12.5 µM for neuroprotection) to assess electronegativity effects .
- Alkyne vs. Alkene Linkers : Test but-2-en-1-yl analogs to evaluate rigidity vs. flexibility in target binding .
- Ester vs. Carboxylic Acid : Hydrolyze the ethyl ester to study the impact on solubility and potency .
How can crystallization conditions be optimized for X-ray diffraction studies?
Q. Advanced Research Focus
- Solvent Screening : Use vapor diffusion with 2:1 DMSO/water or acetone/ethanol mixtures to grow single crystals .
- Cryoprotection : Soak crystals in 25% glycerol before flash-cooling to 100 K for data collection .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets affected by twinning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
